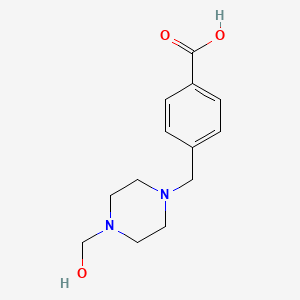

4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid

Description

4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid is a benzoic acid derivative featuring a piperazine ring substituted with a hydroxymethyl group at the 4-position, linked via a methylene bridge to the para-position of the benzoic acid core.

Properties

IUPAC Name |

4-[[4-(hydroxymethyl)piperazin-1-yl]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-10-15-7-5-14(6-8-15)9-11-1-3-12(4-2-11)13(17)18/h1-4,16H,5-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTZQIVLLAZMAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with hydroxymethylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like n-butanol at room temperature . The product is then purified through recrystallization or other suitable methods to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The raw materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as nanofiltration and centrifugal filtration . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: 4-((4-(Carboxymethyl)piperazin-1-yl)methyl)benzoic acid.

Reduction: 4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzyl alcohol.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid has been identified as a potential kinase inhibitor, which plays a crucial role in regulating cell growth and proliferation. Its mechanism of action involves binding to the ATP-binding site of protein kinases, thereby inhibiting their activity and influencing various signaling pathways related to cancer progression.

Case Study: Cancer Research

Research indicates that compounds with similar structures exhibit significant anticancer properties by disrupting cellular signaling pathways. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through caspase activation.

| Study Type | Findings |

|---|---|

| In Vitro | Induction of apoptosis in cancer cell lines |

| In Vivo | Tumor growth inhibition in xenograft models |

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are valuable for catalysis and material science applications.

Table 1: Coordination Properties

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Cu(II) | High | Catalysis |

| Ni(II) | Moderate | Material Science |

Synthesis of Novel Compounds

As a building block in organic synthesis, this compound can be utilized to create a variety of derivatives with enhanced biological activities. Researchers have explored its potential in synthesizing new pharmaceutical agents that target specific biological pathways.

Case Study: Synthesis of Antimicrobial Agents

A series of derivatives synthesized from this compound demonstrated notable antimicrobial activity against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 12 µg/mL |

| Derivative B | S. aureus | 10 µg/mL |

Mechanism of Action

The mechanism of action of 4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may also contribute to binding interactions through hydrogen bonding and hydrophobic interactions . These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid

- Structure : A methyl group replaces the hydroxymethyl substituent on the piperazine ring.

- Molecular Formula : C₁₃H₁₈N₂O₂ .

- CAS Number : 106261-48-7 .

- Molecular Weight : 234.29 g/mol .

- Physical Properties : Melting point (mp) 96–98°C for its precursor alcohol derivative ; the dihydrochloride salt (CAS 106261-49-8) is a stable crystalline solid .

- Applications : Used in synthesizing kinase inhibitors and as a building block in peptidomimetics .

4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid

- Structure : An ethyl group is attached to the piperazine nitrogen.

- Molecular Formula : C₁₄H₂₀N₂O₂ .

- CAS Number : 85469-68-7 .

- Molecular Weight : 248.32 g/mol .

4-(4-Propylpiperazin-1-ylmethyl)benzoic Acid

- Structure : Propyl substituent on the piperazine ring.

- Molecular Formula : C₁₅H₂₂N₂O₂ (inferred from ethyl analog data) .

- Properties : Longer alkyl chains may enhance binding to hydrophobic pockets in target proteins but reduce aqueous solubility .

Positional Isomers

- 3-(4-Methylpiperazin-1-yl)benzoic Acid : The benzoic acid group is meta to the piperazinylmethyl linkage.

Derivatives with Sulfonyl or Acyl Modifications

Data Tables

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | mp (°C) |

|---|---|---|---|---|---|

| 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 | C₁₃H₁₈N₂O₂ | 234.29 | 4-Methylpiperazine | 96–98* |

| 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid | 85469-68-7 | C₁₄H₂₀N₂O₂ | 248.32 | 4-Ethylpiperazine | N/A |

| 3-(4-Methylpiperazin-1-yl)benzoic acid | 215309-01-6 | C₁₂H₁₆N₂O₂ | 220.26 | Meta-substituted | 187–190 |

| 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid | 721916-23-0 | C₁₁H₉NO₄S | 251.26 | Thiazolidinedione | N/A |

*Data for the precursor alcohol derivative .

Biological Activity

4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid, also known by its CAS number 1094638-78-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on various aspects such as pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₄H₁₉N₃O₃

- Molecular Weight : 249.31 g/mol

- CAS Number : 1094638-78-4

Pharmacological Activity

The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Notable activities include:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acid can exhibit antimicrobial properties. The structural features of this compound may enhance its interaction with microbial targets, potentially inhibiting growth or viability.

- Anticancer Properties : Research indicates that piperazine derivatives often show anticancer activity. The presence of the hydroxymethyl group may play a crucial role in enhancing the cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : Some studies have reported that compounds with piperazine moieties can exert neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical in optimizing the biological activity of this compound. Key findings include:

- The piperazine ring is essential for biological activity, providing a basic nitrogen that may interact with various biological targets.

- Substituents on the benzene ring can significantly influence the potency and selectivity of the compound against specific targets.

| Substituent | Effect on Activity |

|---|---|

| Hydroxymethyl | Enhances solubility and bioavailability |

| Methyl | May increase lipophilicity, affecting membrane permeability |

| Carboxylic Acid | Essential for interaction with target proteins |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of piperazine derivatives against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Case Study 2: Anticancer Efficacy

In vitro studies tested the cytotoxic effects of piperazine derivatives on human cancer cell lines (e.g., HeLa, MCF7). The results showed that modifications to the piperazine structure could lead to enhanced anticancer activity, with some derivatives achieving IC50 values in the low micromolar range .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid, and how can yield be improved?

- Methodology : The compound can be synthesized via reductive amination, adapting protocols used for structurally similar piperazine derivatives. For example, 4-formyl benzoic acid can react with 4-(hydroxymethyl)piperazine in dichloromethane using sodium triacetoxy borohydride (STAB) as a reducing agent. Reaction progress is monitored by TLC (e.g., ethyl acetate/hexanes 35:65), followed by aqueous workup and purification via flash chromatography .

- Optimization : Adjust stoichiometric ratios (e.g., 1.4 eq STAB) and reaction time (overnight stirring at RT) to maximize yield. Purity can be enhanced using gradient elution (6% to 25% ethyl acetate in hexanes) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC/LC-MS : Confirm molecular weight and detect impurities.

- NMR : Assign peaks for the hydroxymethyl group (δ ~3.5 ppm for -CH2OH) and aromatic protons (δ ~7.8-8.2 ppm for benzoic acid).

- Melting Point : Compare observed mp (e.g., 187–190°C for analogs) to literature values to assess crystallinity .

Q. What safety precautions are required for handling this compound?

- Toxicity Profile : Based on structurally related piperazines, acute oral toxicity (LD50 > 500 mg/kg in rodents) and skin/eye irritation risks are probable.

- Handling : Use PPE (gloves, goggles), conduct reactions in fume hoods, and follow OSHA guidelines for waste disposal. Refer to safety data sheets (SDS) for hydrochloride analogs for hazard classification .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxymethyl vs. methyl groups) impact biological activity?

- Structure-Activity Relationship (SAR) : The hydroxymethyl group may enhance solubility and hydrogen-bonding capacity compared to methyl derivatives. For example, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride shows kinase inhibition (IC50 < 1 µM), suggesting the hydroxymethyl variant could improve target binding or pharmacokinetics .

- Experimental Design : Synthesize analogs, compare IC50 values in kinase assays (e.g., EGFR, VEGFR), and analyze solubility/stability via HPLC .

Q. What advanced analytical methods ensure precision in quantifying this compound in complex matrices?

- Method Development :

- Calibration Curves : Use the compound as a reference standard in LC-MS/MS with a linear range of 0.1–100 µg/mL.

- Quality Control : Spike recovery tests in biological fluids (e.g., plasma) to validate accuracy (≥90%) and precision (RSD < 5%) .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., kinases)?

- Target Identification : Screen against kinase panels using fluorescence polarization assays. For example, related piperazines inhibit PI3K/Akt/mTOR pathways .

- Binding Studies : Perform X-ray crystallography or molecular docking to map interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate therapeutic potential?

- Protocol : Administer the compound (10 mg/kg IV/oral) in rodent models, collect plasma at timed intervals, and quantify via LC-MS.

- Key Parameters : Calculate bioavailability (F), half-life (t1/2), and volume of distribution (Vd). Compare results to methyl analogs to assess hydroxymethyl effects on PK .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.